molecular formula C19H15N3O2 B2942277 2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol CAS No. 1799439-07-8

2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol

Cat. No.: B2942277
CAS No.: 1799439-07-8
M. Wt: 317.348
InChI Key: WUUDTPHXOXEUJT-UHFFFAOYSA-N
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Description

2-Methoxy-5-(5-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)phenol (CAS 1799439-07-8) is a high-purity benzimidazole derivative offered for research and development purposes. The compound has a molecular formula of C19H15N3O2 and a molecular weight of 317.348 g/mol . Benzimidazole-based compounds are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . They are structural isosteres of naturally occurring nucleotides, which allows them to interact with the biopolymers of living systems . As a result, this class of compounds is of significant interest in the development of new therapeutic agents, with optimized benzimidazole structures leading to marketed drugs for various conditions . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with care, as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information before use.

Properties

IUPAC Name

2-methoxy-5-(5-pyridin-4-ylbenzimidazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-24-19-5-3-15(11-18(19)23)22-12-21-16-10-14(2-4-17(16)22)13-6-8-20-9-7-13/h2-12,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUDTPHXOXEUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NC3=C2C=CC(=C3)C4=CC=NC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated pyridine derivative under palladium catalysis. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted phenols or pyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: The biological potential of this compound is significant. It has shown promise in various biological assays, including antiviral, anti-inflammatory, and anticancer activities . Its ability to bind to multiple receptors makes it a candidate for drug development.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its potential to modulate biological pathways can lead to the development of new treatments for various diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol exerts its effects involves interactions with molecular targets and pathways . The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antitubulin Activity
  • Compound 4 (3,4,5-trimethoxyphenyl substituent) exhibits potent antitubulin activity due to the trimethoxy group mimicking colchicine’s binding mode .
  • The target compound’s pyridinyl group may weaken tubulin binding compared to trimethoxyphenyl but could enhance selectivity for other targets (e.g., kinases) .
Enzyme Inhibition
  • Oxadiazole derivatives (e.g., 25 in ) show α-glucosidase inhibition (IC50 = 3.23 μM), outperforming acarbose (IC50 = 378.2 μM) .
  • Pyridinyl-benzimidazoles are hypothesized to inhibit enzymes via hydrogen bonding with the pyridine nitrogen, though specific data for the target compound is lacking .
Antimicrobial Activity
  • Benzimidazolyl oxadiazoles (e.g., 9c in ) demonstrate broad-spectrum antibacterial activity (MIC = 8–32 μg/mL) against S. aureus and E. coli .

Computational and Physicochemical Insights

  • Docking Studies : Compounds like 9c () bind to bacterial enzyme active sites via hydrophobic interactions and hydrogen bonds. The pyridinyl group in the target compound could engage in similar interactions but with distinct spatial orientation .
  • Solubility : Pyridinyl substitution increases water solubility compared to trimethoxyphenyl analogs, as predicted by LogP values (estimated LogP for target compound: ~2.5 vs. ~3.8 for compound 4) .

Key Research Findings and Implications

Structural Flexibility : Substitution at the benzimidazole 5-position (pyridinyl vs. trimethoxyphenyl) drastically alters bioactivity profiles, highlighting the importance of rational design for target-specific applications .

Synergistic Effects : Hybrid structures (e.g., benzimidazole-oxadiazole) combine multiple pharmacophores, enhancing potency against resistant bacterial strains .

Synthetic Challenges : Pd/C-mediated hydrogenation (used for compound 4) offers high yields (>80%), but pyridinyl analogs may require optimized conditions to prevent dehalogenation or ring saturation .

Biological Activity

2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol is a complex organic compound that belongs to the class of benzo[d]imidazole derivatives. This compound features a methoxy group, a phenolic hydroxyl group, and a benzo[d]imidazole moiety linked to a pyridine ring, contributing to its diverse biological activities and potential therapeutic applications. Its unique structural characteristics enhance solubility and reactivity, making it an attractive candidate for medicinal chemistry.

  • Molecular Formula : C19_{19}H15_{15}N3_3O2_2
  • Molecular Weight : 317.34 g/mol
  • CAS Number : 1799439-07-8

Biological Activities

Research indicates that 2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol exhibits several significant biological activities:

  • Antimicrobial Activity
    • The compound has shown promising antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have demonstrated its effectiveness in inhibiting bacterial growth, which positions it as a potential candidate for developing new antimicrobial agents.
  • Anticancer Properties
    • Preliminary investigations indicate that this compound may possess anticancer activity. Its structural similarity to other known anticancer agents suggests potential efficacy in targeting cancer cell lines. The presence of the methoxy and hydroxyl groups likely enhances its interaction with biological targets involved in cancer progression.
  • Molecular Docking Studies
    • Molecular docking simulations have been employed to predict the binding affinity of 2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol with various proteins implicated in disease pathways. These studies help elucidate its mechanism of action and identify potential therapeutic targets.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential of 2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol:

  • Study on Antimicrobial Efficacy : Jain et al. synthesized various benzimidazole derivatives and evaluated their antimicrobial activity using the cylinder well diffusion method. The results indicated that compounds with similar structures exhibited significant inhibition zones against pathogens, reinforcing the potential of derivatives like 2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol .

Table 1: Antimicrobial Activity Comparison

Compound NameZone of Inhibition (mm)
2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenolTBD
Streptomycin28
Norfloxacin33

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure-activity relationship (SAR). The presence of both methoxy and pyridine functionalities enhances solubility and reactivity compared to structurally similar compounds, which may lack one or both of these groups.

Table 2: Structural Features and Biological Activity

Compound NameStructural FeaturesBiological Activity
5-(Pyridin-4-YL)-1H-benzo[d]imidazoleLacks methoxy groupAntimicrobial
2-Methoxybenzo[d]imidazoleLacks pyridine moietyAnticancer
4-Hydroxybenzo[d]imidazoleLacks methoxy and pyridineAntimicrobial

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzimidazole precursors and pyridine derivatives. For instance, refluxing intermediates like 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with hydrazine derivatives in ethanol/acetic acid mixtures (Scheme 2 in ) yields the target molecule. Optimization includes adjusting solvent polarity (ethanol vs. dioxane), catalyst choice (e.g., triethylamine), and temperature control (reflux at 120°C). Purification via silica gel chromatography or recrystallization improves yield (45% reported in ). Using anhydrous magnesium chloride and potassium carbonate (as in ) enhances reaction efficiency by stabilizing intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Structural validation requires a combination of:

  • 1H/13C NMR : To confirm aromatic proton environments and substituent positions (e.g., methoxy and pyridinyl groups).
  • IR Spectroscopy : Identifies functional groups like O-H (phenolic) and C=N (imidazole) via stretches at ~3200 cm⁻¹ and ~1600 cm⁻¹, respectively.
  • Mass Spectrometry : Determines molecular weight (e.g., 595.73 g/mol in ) and fragmentation patterns.
  • Elemental Analysis : Cross-checks calculated vs. experimental C/H/N/O percentages to confirm purity .

Q. What purification methods are effective post-synthesis?

  • Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradients) effectively separates impurities. Recrystallization from ethanol or ethyl acetate (as in and ) yields high-purity crystals. HPLC (≥98% purity criteria in ) is recommended for final validation .

Advanced Research Questions

Q. How to resolve discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or solvent inclusion in crystals. Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation. Cross-validate with differential scanning calorimetry (DSC) to assess thermal stability. For spectral mismatches, ensure consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and NMR referencing protocols .

Q. How does the molecular conformation (dihedral angles) influence biological or photophysical activity?

  • Methodological Answer : The dihedral angles between the benzimidazole, pyridinyl, and methoxyphenyl rings (e.g., 16.83°–51.68° in ) affect π-π stacking and hydrogen bonding. Computational docking (e.g., AutoDock Vina) can predict binding modes to biological targets, as shown in for analogous compounds. Conformational rigidity from intramolecular hydrogen bonds (O-H···N in ) may enhance stability in biological environments .

Q. What computational methods are used to predict the compound’s binding affinity?

  • Methodological Answer : Molecular docking studies (e.g., using PDB structures) analyze ligand-receptor interactions. For example, highlights docking poses of related benzimidazole-triazole derivatives with active sites, where substituent orientation (e.g., fluorophenyl groups) modulates binding energy. Density Functional Theory (DFT) calculations further optimize charge distribution and frontier molecular orbitals .

Q. How to design derivatives to enhance fluorescence properties?

  • Methodological Answer : Substituent engineering (e.g., electron-donating methoxy or hydroxyl groups) on the benzimidazole core enhances fluorescence quantum yield. demonstrates that triphenylamine-imidazole derivatives exhibit strong emission via extended conjugation. Introduce auxochromes (e.g., -NH2, -CN) or rigidify the structure (e.g., fused rings) to reduce non-radiative decay .

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